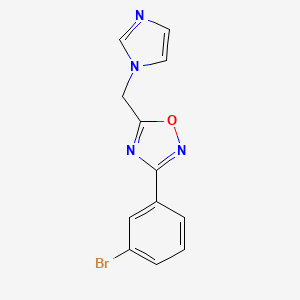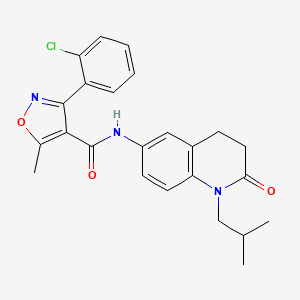![molecular formula C18H16F3N5OS B2498125 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 915188-11-3](/img/structure/B2498125.png)
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related 1,2,4-triazole derivatives involves condensation reactions, usually starting from thiol or thione precursors combined with various chloroacetamides in the presence of anhydrous potassium carbonate. The structures of these synthesized compounds are typically confirmed by NMR, mass spectra, IR spectra, and elemental analysis (Mahyavanshi, Parmar, & Mahato, 2011). These methods provide a clear path for the synthesis of complex acetamide derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial orientation. Studies have shown that 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides possess a folded conformation around the methylene C atom of the thioacetamide bridge, indicating a complex three-dimensional structure (Subasri et al., 2016).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in various chemical reactions, highlighting their reactivity and potential as pharmacological agents. Their reactions include cyclization, where compounds transform under specific conditions into other heterocyclic systems, demonstrating the versatility of triazole derivatives in chemical synthesis (Maliszewska-Guz et al., 2005).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole, such as "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide," exhibit potential antimicrobial properties. For instance, the synthesis and evaluation of new thiazolidin-4-one derivatives, including compounds similar to the one , have demonstrated significant in vitro antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). This suggests its potential application in developing new antimicrobial agents.
Antiviral and Virucidal Activities
Derivatives of "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide" have also been investigated for their antiviral properties. A study focusing on the synthesis and in vitro assessment of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showed promising results against human adenovirus type 5 and ECHO-9 virus, indicating potential applications in antiviral therapy (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Synthesis and Structural Insights
The chemical structure and synthesis processes of related compounds offer valuable insights into the potential applications of "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide." Studies on the synthesis, structural elucidation, and antimicrobial screening of derivatives provide a foundation for understanding the compound's reactivity and functional properties, which can be leveraged in various scientific applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Potential in Drug Discovery
The exploration of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide," showcases the compound's potential in drug discovery, particularly in the development of new antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Propriétés
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-11-5-4-6-12(9-11)16-24-25-17(26(16)22)28-10-15(27)23-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNROSMHSWFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

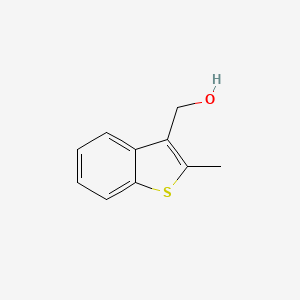
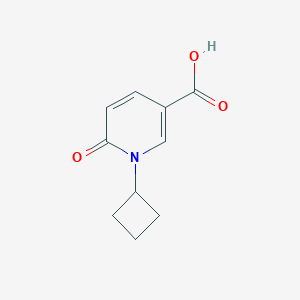
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
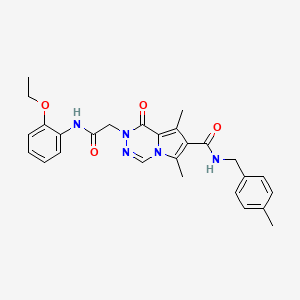

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
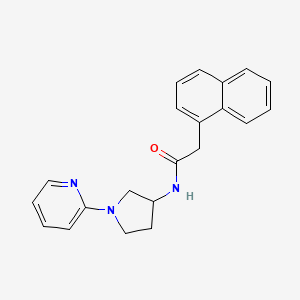
![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
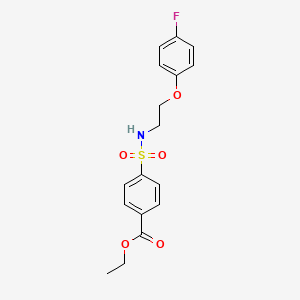
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
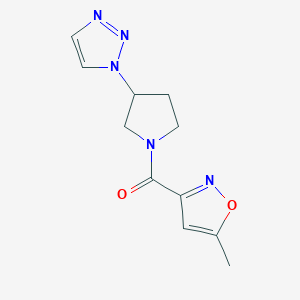
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
